molecular formula C7H4Cl4O B186961 2,3,4,6-Tetrachloroanisole CAS No. 938-22-7

2,3,4,6-Tetrachloroanisole

カタログ番号: B186961
CAS番号: 938-22-7
分子量: 245.9 g/mol
InChIキー: ITXDBGLYYSJNPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,3,4,6-Tetrachloroanisole (TeCA), with the CAS Number 938-22-7 and a molecular formula of C 7 H 4 Cl 4 O, is a chlorinated aromatic ether of significant interest in food science and environmental research . This compound is notorious for being a potent source of musty and moldy off-odors, a phenomenon known as "taint" . Its primary research value lies in its role as a key analyte in the study of product contamination. TeCA is formed through the microbial O-methylation of its precursor, 2,3,4,6-tetrachlorophenol (TCP), by various fungi and bacteria . Researchers utilize this compound primarily as an analytical standard for the investigation of off-flavors. It is critically important in the study of "cork taint" in wines, where even trace amounts at or below the nanogram-per-liter sensory threshold can cause significant economic losses . Beyond oenology, this compound has been historically associated with a "musty taint" in broiler chickens and their eggs, traced back to contaminated litter shavings . Its high potency makes it an essential reference material for quality control laboratories in the food and beverage industry, enabling the precise detection and quantification of musty defects via techniques such as gas chromatography-mass spectrometry (GC-MS) . Handling and Safety: This chemical requires careful handling. Safety data indicates it may cause skin and serious eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and ensure adequate ventilation. Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary use, or for any diagnostic or therapeutic applications .

特性

IUPAC Name

1,2,3,5-tetrachloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXDBGLYYSJNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239654
Record name 2,3,4,6-Tetrachloroanisole
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Molecular Weight

245.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,2,3,5-Tetrachloro-4-methoxybenzene
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

938-22-7
Record name 2,3,4,6-Tetrachloroanisole
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Record name 2,3,4,6-Tetrachloroanisole
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Record name 2,3,4,6-Tetrachloroanisole
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Record name 2,3,4,6-Tetrachloroanisole
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Record name 2,3,4,6-TETRACHLOROANISOLE
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Record name 1,2,3,5-Tetrachloro-4-methoxybenzene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64 - 65 °C
Record name 1,2,3,5-Tetrachloro-4-methoxybenzene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Reaction Mechanism and Conditions

Chlorination typically employs gaseous chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions in solvents like carbon tetrachloride or dichloromethane. Temperature control (0–40°C) is critical to minimize over-chlorination.

Challenges and Selectivity

Achieving the desired regioisomer (2,3,4,6-) is complicated by competing pathways. The methoxy group’s strong ortho/para-directing nature often results in mixtures containing 2,4,5,6-tetrachloroanisole and pentachloroanisole. Studies suggest that steric hindrance and electronic effects influence the final substitution pattern. For instance, lower temperatures (≤20°C) favor mono- and di-chlorinated intermediates, while higher temperatures accelerate polychlorination but reduce selectivity.

Yield Optimization

Pilot-scale experiments report yields of 30–45% for the target compound, with the remainder comprising higher chlorinated byproducts. Purification via fractional distillation or recrystallization from ethanol is necessary but energy-intensive.

Methoxylation of Tetrachlorophenol Precursors

An alternative approach involves the nucleophilic substitution of a tetrachlorophenol derivative with a methylating agent. This two-step process first generates a tetrachlorophenol intermediate, which is subsequently methylated.

Step 1: Synthesis of 2,3,4,6-Tetrachlorophenol

Tetrachlorophenol can be synthesized via exhaustive chlorination of phenol or partial dechlorination of pentachlorophenol. The latter route, using hydrogen peroxide in alkaline media, selectively removes one chlorine atom:

Step 2: Methylation with Dimethyl Sulfate

The phenol intermediate is treated with dimethyl sulfate ((CH₃)₂SO₄) in a basic aqueous solution (pH 10–12) to yield the methoxy derivative:

Advantages and Limitations

This method offers better regiocontrol compared to direct chlorination, with yields reaching 60–70% after optimization. However, the toxicity of dimethyl sulfate and the need for rigorous pH control pose operational challenges.

Catalytic Hydrodechlorination of Pentachloroanisole

Partial hydrodechlorination of pentachloroanisole (PCA) provides a targeted route to this compound. Catalysts such as palladium on carbon (Pd/C) or nickel boride (Ni₂B) facilitate selective chlorine removal.

Reaction Parameters

  • Catalyst : 5% Pd/C (1–2 wt% of substrate)

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Hydrogen Source : H₂ gas (1–3 atm) or ammonium formate

  • Temperature : 50–80°C

Selectivity Considerations

The position of dechlorination depends on the electron density distribution in PCA. Computational models indicate that the para-chlorine (relative to the methoxy group) is most susceptible to reduction, leading to the desired product. Experimental yields under optimal conditions range from 50–65%.

Solid-Phase Synthesis Using Zeolite Catalysts

Recent advances in heterogeneous catalysis have explored zeolites as shape-selective catalysts for chloroanisole synthesis. Zeolite Y, with its pore size of 7.4 Å, confines reactant molecules, enhancing regioselectivity.

Procedure

  • Anisole and chlorine gas are passed through a zeolite Y-packed reactor at 120°C.

  • The confined pore structure favors chlorination at the 2, 3, 4, and 6 positions due to steric constraints.

  • The catalyst is regenerated via calcination at 500°C.

Performance Metrics

  • Conversion : 85–90%

  • Selectivity : 55–60% for this compound

  • Catalyst Lifetime : 10–15 cycles before significant deactivation

Biocatalytic Methods Using Fungal Peroxidases

Emerging research explores enzymatic chlorination using fungal peroxidases (e.g., from Caldariomyces fumago). These enzymes catalyze the incorporation of chloride ions into aromatic rings via radical mechanisms.

Experimental Setup

  • Substrate : Anisole

  • Enzyme : Chloroperoxidase (CPO)

  • Oxidant : Hydrogen peroxide (H₂O₂)

  • Chloride Source : NaCl or KCl

  • pH : 2.5–3.0

Outcomes

While this method is environmentally benign, it currently suffers from low yields (15–20%) and slow reaction kinetics. Further engineering of enzyme stability and activity is needed for industrial viability.

Analytical Validation of Synthetic Products

Accurate characterization of this compound is essential to confirm synthesis success. Key techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm)

  • Temperature Program : 50°C (2 min) → 10°C/min → 280°C (10 min)

  • Characteristic Ions : m/z 246 (M⁺), 211 (M⁺–Cl), 176 (M⁺–2Cl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃)

  • ¹³C NMR : δ 56.2 (OCH₃), 113.4–140.1 (aromatic carbons)

MethodYield (%)Selectivity (%)Key Challenges
Direct Chlorination30–4540–50Byproduct formation
Methoxylation60–7075–85Toxicity of reagents
Catalytic Hydrodechlor.50–6570–80Catalyst cost
Zeolite Catalysis55–6085–90Catalyst regeneration
Biocatalytic15–2090–95Low reaction rate

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight245.918 g/mol
Density1.525 g/cm³
Boiling Point289.2°C
Flash Point114.8°C
LogP4.31

化学反応の分析

Types of Reactions: 2,3,4,6-Tetrachloroanisole undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

    Substitution: Formation of various substituted anisoles.

    Oxidation: Formation of tetrachloroquinones.

    Reduction: Formation of less chlorinated anisoles or phenols.

科学的研究の応用

Detection and Analysis Techniques

The determination of 2,3,4,6-Tetrachloroanisole in various matrices is crucial for understanding its presence and effects. Several methodologies have been developed for its detection:

  • Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) : This method has been optimized for the quantification of TeCA in air samples from wineries. The methodology involves the use of Tenax® TA desorption tubes for passive and active sampling. The results indicated high sensitivity and reproducibility with limits of detection (LOD) as low as 0.01 ng tube1^{-1} .
  • Plasma Activated Water (PAW) : Recent studies have shown that PAW can effectively decompose TeCA on contaminated corks, achieving over 72% removal efficiency. This method utilizes hydroxyl radicals as reactive species to break down the compound .
  • High-Performance Liquid Chromatography (HPLC) : HPLC has been employed to analyze cork taint compounds, including TeCA. This technique allows for the separation and quantification of multiple chlorinated anisoles and phenols simultaneously .

Role in Cork Taint

TeCA is closely associated with cork taint in wines, which is characterized by musty or moldy odors that can significantly affect the sensory quality of wine. The following points highlight its role:

  • Formation Pathways : TeCA can be formed through microbial O-methylation of precursors such as 2,4,6-trichlorophenol (TCP). Fungi such as Trichoderma and Fusarium have been identified as significant contributors to this bioconversion process .
  • Impact on Wine Quality : The presence of TeCA in cork stoppers can lead to economic losses in the wine industry due to consumer rejection of tainted products. Understanding the pathways and mechanisms of TeCA formation is essential for mitigating cork taint issues .

Environmental Considerations

TeCA is also recognized as an environmental pollutant due to its persistence and potential bioaccumulation. It is often detected in surface waters and soils where chlorinated compounds are used as pesticides or disinfectants.

  • Regulatory Status : The U.S. Environmental Protection Agency (EPA) lists 2,4,6-TCP as a major environmental pollutant due to its stability and prevalence in agricultural applications . Monitoring TeCA levels in the environment is crucial for assessing ecological risks.

Case Study 1: Cork Taint Management

A study conducted on various fungal strains isolated from cork demonstrated that certain strains could effectively produce TeCA from TCP under controlled conditions. This research provided insights into biological methods for managing cork taint by targeting specific fungi during cork processing .

Case Study 2: Application of PAW

In a practical application of PAW treatment on contaminated corks, researchers reported significant reductions in TeCA levels post-treatment. This case study illustrates a promising approach to decontaminating corks before they are used in wine bottling, potentially improving overall wine quality .

作用機序

The mechanism by which 2,3,4,6-tetrachloroanisole exerts its effects involves its interaction with sensory receptors. The compound binds to olfactory receptors, causing the perception of musty odors. In microbial systems, it is formed through the O-methylation of chlorophenols by specific fungi, which use this process as a defense mechanism against the toxic effects of chlorophenols.

類似化合物との比較

Structural and Chemical Properties

Compound Molecular Formula CAS Number Halogen Substitution Molecular Weight (g/mol)
2,3,4,6-Tetrachloroanisole (TeCA) C₇H₄Cl₄O 938-22-7 4 Cl atoms at positions 2,3,4,6 245.92
2,4,6-Trichloroanisole (TCA) C₇H₅Cl₃O 87-40-1 3 Cl atoms at positions 2,4,6 211.47
2,4,6-Tribromoanisole (TBA) C₇H₅Br₃O 607-99-8 3 Br atoms at positions 2,4,6 344.83
Pentachloroanisole (PCA) C₇H₃Cl₅O 1825-21-4 5 Cl atoms at all positions 280.29

Key Differences :

  • Halogen Type and Position : TeCA has four chlorine atoms, while TCA and TBA have three (chlorine or bromine, respectively). PCA is fully chlorinated.
  • Polarity and Volatility : Increased halogenation (e.g., PCA) reduces volatility, impacting detection methods .

Sensory Thresholds and Odor Profiles

Compound Odor Threshold (ng/L) Odor Description
TeCA 5–15 Moldy, dusty, cellar-like
TCA 0.03–50 Musty, damp cardboard
TBA 3.4–7.9 Moldy, similar to TCA
PCA 10,000 Dusty, less potent
  • TeCA’s threshold is intermediate, making it less potent than TCA but more impactful than PCA .
  • All HAs impart indistinguishable musty notes in wine matrices, complicating source identification .

Sources and Formation Pathways

Compound Primary Sources Formation Mechanism
TeCA Pesticides, wood preservatives, fungal biotransformation of PCP Methylation of 2,3,4,6-tetrachlorophenol by fungi (e.g., T. harzianum)
TCA Cork stoppers, chlorinated sanitizers, microbial methylation of TCP Fungal O-methylation of 2,4,6-trichlorophenol (e.g., Penicillium spp.)
TBA Fire retardants in building materials, packaging Microbial methylation of 2,4,6-tribromophenol
PCA Degradation of PCP in treated wood, fungal activity Methylation of pentachlorophenol or dechlorination of TeCA
  • TeCA vs. TCA : While TCA is cork-associated, TeCA often originates from winery environments (e.g., contaminated wood or air) .
  • TBA’s Ubiquity: TBA’s precursor (2,4,6-tribromophenol) is widespread in construction materials, increasing contamination risks .

Analytical Detection and Environmental Persistence

  • Detection Methods :
    • TD-GC/MS : Optimal for airborne HAs (TeCA, TCA, TBA) with desorption at 300°C and cryo-trapping .
    • LOQs : 0.05–0.1 ng for TeCA, comparable to TCA .
  • Persistence :
    • TeCA and PCA are less volatile, accumulating in soils and liquids. TCA and TBA aerosolize easily, spreading via air .
    • Biodegradation: T. harzianum degrades TeCA into less chlorinated metabolites, whereas TCA persists longer .

Economic and Remediation Challenges

  • Wine Industry Impact : HA contamination costs millions annually. TCA remains the primary target, but TeCA and TBA are underreported due to overlapping odor profiles .
  • Remediation :
    • Ozone or plasma-activated water for cork decontamination .
    • Avoid chlorine-based sanitizers to prevent TCP formation .

生物活性

2,3,4,6-Tetrachloroanisole (TeCA) is an organic compound that has garnered attention due to its biological activity, particularly its antifungal properties. This article explores the biological activity of TeCA, its synthesis, mechanisms of action, and its implications in various fields, particularly in food safety and wine production.

  • Molecular Formula : C₈H₃Cl₄O
  • Molecular Weight : 245.92 g/mol
  • Melting Point : 83-85 °C

TeCA is characterized by four chlorine atoms substituted on the aromatic ring of anisole. It is primarily formed through the microbial metabolism of chlorinated phenolic compounds and is known for its association with cork taint in wines, which results in undesirable flavors and aromas .

Synthesis and Formation

TeCA can be synthesized through several pathways:

  • Electrophilic Substitution : Chlorine atoms replace hydrogen atoms on the benzene ring of anisole under acidic conditions.
  • Microbial Metabolism : Certain fungi can methylate 2,4,6-trichlorophenol to produce TeCA. For example, studies have shown that isolates of Penicillium species effectively convert chlorophenols into TeCA .

Antifungal Properties

TeCA exhibits significant antifungal activity against various fungal strains commonly associated with food spoilage and wine contamination. Its mode of action involves disrupting cellular functions in target microorganisms. Notably:

  • Inhibition of Fungal Growth : TeCA has been shown to inhibit the growth of fungi such as Aspergillus and Penicillium species, which are prevalent in contaminated environments .
  • Mechanism of Action : Although the specific mechanisms remain unclear, it is suggested that TeCA interferes with cellular processes critical for fungal survival and reproduction .

Toxicity Profile

Exposure to TeCA can lead to potential health risks:

  • Skin Irritation : Contact with TeCA may cause skin irritation.
  • Respiratory Effects : Inhalation or exposure to vapors can result in respiratory issues.

Wine Contamination

TeCA is notably implicated in cork taint, affecting wine quality. A study demonstrated that wines sealed with natural corks showed varying levels of TeCA over time. The concentration increased significantly after prolonged storage, indicating the leaching of TeCA from cork materials into the wine .

StudyCork TypeInitial TeCA Level (ng/L)Level After 30 Months (ng/L)
1NaturalNot Detected0.0
2Synthetic1.715.3
3Screw Cap2.523.5

Microbial Metabolism Research

Research involving isolates from broiler house litter revealed that a significant number of fungal species could metabolize chlorophenols to produce TeCA. This study highlighted the metabolic pathways utilized by different fungal strains and their efficiency in producing TeCA from chlorinated precursors .

Q & A

Q. What are the primary formation mechanisms of 2,3,4,6-Tetrachloroanisole (TeCA) in environmental systems?

TeCA arises from microbial O-methylation of its precursor, 2,3,4,6-tetrachlorophenol (TeCP), mediated by fungi in the presence of methyl donors like S-adenosyl methionine. This process is common in cork, wood, and agricultural systems where chlorophenol-based biocides (e.g., PCP) are used . Additionally, abiotic chlorination of anisole derivatives under environmental conditions may contribute to TeCA formation .

Q. Which analytical methods are most effective for quantifying TeCA at trace levels?

Headspace solid-phase microextraction (HS-SPME) with polydimethylsiloxane (PDMS) fibers, coupled with gas chromatography-mass spectrometry (GC-MS), is widely used due to its sensitivity for volatile haloanisoles. Microwave-assisted extraction (MAE) optimizes recovery from complex matrices like oak barrels, with parameters (time, temperature) tuned via central composite experimental design . High-resolution GC with electron capture detection (ECD) is preferred for biological tissues to separate TeCA from co-eluting isomers .

Q. How does TeCA contribute to sensory defects in food and beverages?

TeCA imparts musty/moldy off-flavors at thresholds as low as 5–15 ng/L in wine, comparable to 2,4,6-TCA (cork taint). Its presence in eggs and poultry (thresholds: 2.4 × 10⁻³–2.8 mg/kg) arises from fungal contamination in feed or storage environments. Sensory panels using Guadagni’s threshold determination techniques are critical for evaluating matrix-specific impacts .

Advanced Research Questions

Q. What experimental strategies address challenges in differentiating TeCA from structural isomers (e.g., 2,3,4,5-TeCA)?

Isomer separation requires capillary columns with high polarity (e.g., DB-FFAP) and tandem MS detection for specificity. Henry’s Law constants (e.g., 7.7 × 10⁻² for 2,3,4,6-TeCA vs. 7.8 × 10⁻² for 2,3,5,6-TeCA) can guide purge-and-trap methods to distinguish volatilization profiles . Isotopic labeling or derivatization (e.g., ethylation) enhances chromatographic resolution in biological matrices .

Q. How can microbial degradation pathways be leveraged for TeCA remediation?

Trichoderma harzianum strains biotransform TeCA via dechlorination, reducing environmental persistence. Sequential biomethylation of PCP to pentachloroanisole (PCA) and subsequent dechlorination to TeCA has been observed, highlighting the need for metabolic pathway inhibition to prevent intermediate accumulation . Adsorption using yeast hulls (e.g., Extraferm) effectively reduces TeCA in wine, though competitive binding with other phenols requires optimization .

Q. What methodological gaps exist in multi-residue analysis of TeCA and related haloanisoles?

Current protocols struggle with simultaneous quantification of TeCA, TCA, PCA, and halophenols due to divergent extraction efficiencies. Likens-Nickerson distillation is effective for chloroanisoles but underperforms for chlorophenols in fatty tissues, necessitating dual extraction workflows . Standard reference materials for TeCA are scarce, as commercial sources often mislabel isomers (e.g., 2,3,5,6-TeCA is marketed as 2,3,4,6-TeCA) .

Q. How do environmental factors influence TeCA stability and detection?

TeCA’s Henry’s Law constant (7.7 × 10⁻²) suggests moderate volatility, requiring cold trapping during air sampling. Photodegradation in aqueous systems is pH-dependent, with faster breakdown under alkaline conditions. Storage stability studies recommend amber vials at −20°C to prevent photolytic and thermal decomposition .

Methodological Challenges and Data Interpretation

Q. Why do reported odor thresholds for TeCA vary across studies?

Threshold discrepancies arise from matrix effects (e.g., wine vs. water) and panelist sensitivity. For example, TeCA’s flavor threshold in egg yolk (2.8 mg/kg) is 1,000× higher than its odor threshold in water due to lipid binding . Standardized protocols using synthetic saliva or ethanol emulsions improve reproducibility .

Q. How can researchers validate TeCA detection in the absence of certified reference materials?

Isotope dilution assays (e.g., ¹³C-labeled TeCA) or surrogate standards (e.g., 3,5-dimethyl-TCA) compensate for matrix effects. Cross-validation via multiple ionization modes (EI/CI) in GC-MS confirms peak identity when reference materials are unavailable .

Tables

Table 1. Key Physicochemical Properties of TeCA

PropertyValue/DescriptionReference
CAS RN938-22-7
Odor Threshold (Wine)5–15 ng/L
Henry’s Law Constant7.7 × 10⁻² (dimensionless)
Major Degradation PathwayMicrobial dechlorination

Table 2. Comparative Sensitivity of Analytical Methods

MethodLOD (ng/kg)MatrixReference
HS-SPME-GC-MS0.01Sparkling beverages
MAE-GC-ECD0.1Oak barrels
Distillation-GC-MS0.01Food packaging

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetrachloroanisole
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetrachloroanisole

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